Annosquamosin B

Description

Structure

3D Structure

Properties

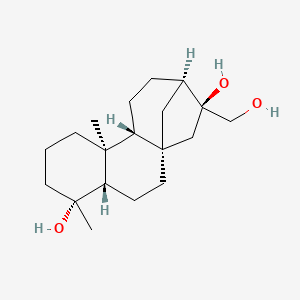

Molecular Formula |

C19H32O3 |

|---|---|

Molecular Weight |

308.5 g/mol |

IUPAC Name |

(1S,4S,5R,9S,10R,13R,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol |

InChI |

InChI=1S/C19H32O3/c1-16-7-3-8-17(2,21)14(16)6-9-18-10-13(4-5-15(16)18)19(22,11-18)12-20/h13-15,20-22H,3-12H2,1-2H3/t13-,14+,15+,16-,17-,18+,19-/m1/s1 |

InChI Key |

NICDFCNOCPZHTJ-IVBNJOGPSA-N |

SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)O |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O |

Synonyms |

19-nor-ent-kaurane-4alpha,16beta,17-triol annosquamosin B |

Origin of Product |

United States |

Foundational & Exploratory

Annosquamosin B: A Technical Guide to Isolation, Characterization, and Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annosquamosin B, a kaurane diterpenoid isolated from the plant Annona squamosa, has demonstrated notable anti-tumor properties. This technical guide provides a comprehensive overview of the isolation, characterization, and cytotoxic activity of this compound, with a focus on its potential as an anti-cancer agent. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its known biological activities. Furthermore, a proposed mechanism of action, based on the known signaling pathways of structurally similar compounds, is illustrated. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Introduction

Annona squamosa, commonly known as the custard apple or sugar apple, is a plant belonging to the Annonaceae family. Various parts of this plant have been traditionally used in medicine to treat a range of ailments. Phytochemical investigations have revealed the presence of a diverse array of bioactive compounds, including alkaloids, flavonoids, and acetogenins[1][2]. Among these are the ent-kaurane diterpenoids, a class of compounds that has garnered significant interest for its pharmacological activities, particularly its anti-cancer potential[3][4][5][6].

This compound is an ent-kaurane diterpenoid that has been isolated from the bark of Annona squamosa[7]. Structurally, it is a tetracyclic diterpenoid with the chemical formula C19H32O3[8]. Recent studies have highlighted its cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide provides an in-depth look at the technical aspects of working with this compound, from its isolation to its potential mechanism of action.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C19H32O3 | [8] |

| Molecular Weight | 308.4556 g/mol | [8] |

| Class | Kaurane Diterpenoid | |

| Source | Annona squamosa (Bark) | [7] |

Isolation of this compound from Annona squamosa

While a specific, detailed protocol for the isolation of this compound with yield data is not extensively documented in publicly available literature, a general and plausible experimental workflow can be constructed based on established methods for isolating kaurane diterpenoids from Annona species[1][9][10][11]. The following protocol outlines a comprehensive procedure for the extraction and purification of this compound.

Experimental Protocol: Extraction and Fractionation

-

Plant Material Collection and Preparation:

-

Collect fresh bark of Annona squamosa.

-

Wash the bark thoroughly with distilled water to remove any dirt and debris.

-

Air-dry the bark in the shade for 7-10 days until it is completely dry and brittle.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered bark (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure complete extraction of the bioactive compounds.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude ethanol extract in distilled water (e.g., 1 L).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

For each partitioning step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the respective organic layers and the final aqueous layer.

-

Concentrate each fraction using a rotary evaporator to obtain the n-hexane, chloroform, ethyl acetate, and aqueous fractions. Based on the polarity of diterpenoids, this compound is expected to be concentrated in the ethyl acetate fraction.

-

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography (Initial Separation):

-

Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with n-hexane.

-

Adsorb the ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).

-

Collect fractions of a specific volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Further Purification):

-

Subject the fractions containing the compound of interest to further purification using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

For final purification to obtain high-purity this compound, use a preparative HPLC system with a C18 column.

-

The mobile phase would typically be a gradient of methanol and water or acetonitrile and water.

-

Monitor the elution with a UV detector and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Structural Elucidation

The structure of the isolated this compound can be confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMQC, and HMBC): To elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

The following diagram illustrates the general workflow for the isolation of this compound.

Anti-Cancer Activity of this compound

This compound has been shown to exhibit cytotoxic activity against human cancer cell lines. A study investigating the constituents of Annona squamosa bark reported the inhibitory effects of this compound on the proliferation of 95-D lung cancer cells and A2780 ovarian cancer cells. The half-maximal inhibitory concentration (IC50) values are summarized in Table 2.

| Cell Line | IC50 (μmol·L⁻¹) | Reference |

| A2780 (Ovarian Cancer) | 3.10 | |

| 95-D (Lung Cancer) | Inhibitory activity observed |

These findings indicate that this compound possesses potent anti-proliferative effects, particularly against ovarian cancer cells, warranting further investigation into its therapeutic potential.

Proposed Mechanism of Action: Induction of Apoptosis

While the specific signaling pathways modulated by this compound have not yet been fully elucidated, the mechanisms of action for other structurally related ent-kaurane diterpenoids provide a strong basis for a proposed pathway. Many ent-kaurane diterpenoids exert their anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells[3][12][13][14][15][16]. It is highly probable that this compound shares a similar mechanism.

A plausible mechanism involves the induction of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. In cancer cells, the balance is often shifted towards survival due to the overexpression of anti-apoptotic proteins.

Ent-kaurane diterpenoids have been shown to disrupt this balance by:

-

Downregulating anti-apoptotic proteins: Decreasing the expression of Bcl-2 and Bcl-xL.

-

Upregulating pro-apoptotic proteins: Increasing the expression of Bax.

This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis and ultimately, cell death[12].

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound, an ent-kaurane diterpenoid from Annona squamosa, demonstrates significant potential as an anti-cancer agent, particularly against ovarian cancer. This guide has provided a detailed, albeit constructed, protocol for its isolation and purification, summarized its known cytotoxic activities, and proposed a plausible mechanism of action centered on the induction of apoptosis via the mitochondrial pathway.

To further advance the development of this compound as a therapeutic candidate, future research should focus on:

-

Optimization of the isolation protocol: Developing a standardized and scalable method for the isolation of this compound to obtain higher yields.

-

Comprehensive biological evaluation: Screening this compound against a wider panel of cancer cell lines to determine its full spectrum of activity.

-

Elucidation of the precise mechanism of action: Conducting detailed molecular studies to confirm the proposed signaling pathway and identify specific molecular targets. This would involve techniques such as Western blotting to analyze the expression of apoptosis-related proteins and flow cytometry to quantify apoptosis.

-

In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity Profiling of Annona Squamosa in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C19H32O3 | CID 44566886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chemical Constituents from the Leaves of Annona reticulata and Their Inhibitory Effects on NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. impactfactor.org [impactfactor.org]

- 12. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An ent-kaurane diterpenoid from Croton tonkinensis induces apoptosis by regulating AMP-activated protein kinase in SK-HEP1 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Annosquamosin B: A Technical Guide to its Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annosquamosin B is a naturally occurring diterpenoid belonging to the kaurane class.[1][2] These compounds are characterized by a tetracyclic carbon skeleton and are predominantly isolated from plants of the Annona genus, commonly known as custard apples or sugar apples. Diterpenoids from Annona squamosa have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anti-platelet aggregation effects. This technical guide provides a comprehensive overview of the chemical properties and characterization of this compound, including detailed experimental protocols and an exploration of its potential biological significance. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes known information and provides context based on closely related compounds isolated from the same source.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₂O₃ | PubChem[1] |

| Molecular Weight | 308.5 g/mol | PubChem[1] |

| IUPAC Name | (1S,4S,5R,9S,10R,13S,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5,14-diol | PubChem[1] |

| CAS Number | 177742-56-2 | PubChem[1] |

| SMILES | C[C@@]12CCC--INVALID-LINK----INVALID-LINK--(CO)O">C@@(C)O | PubChem[1] |

| InChIKey | NICDFCNOCPZHTJ-LXGSHKTASA-N | PubChem[1] |

| Predicted Water Solubility | 0.08 g/L | ALOGPS |

| Predicted logP | 2.04 | ALOGPS |

| Topological Polar Surface Area | 60.7 Ų | ECHEMI[3] |

| Hydrogen Bond Donor Count | 3 | ECHEMI[3] |

| Hydrogen Bond Acceptor Count | 3 | ECHEMI[3] |

Spectroscopic Characterization

The structural elucidation of kaurane diterpenoids like this compound relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not currently available in the cited literature. However, the characterization of other kaurane diterpenoids isolated from Annona squamosa provides a reference for the expected spectral features.

-

¹H NMR: The proton NMR spectrum of a kaurane diterpenoid typically displays signals corresponding to methyl groups as singlets or doublets in the upfield region. Methylene and methine protons on the tetracyclic skeleton would appear as complex multiplets. Protons attached to carbons bearing hydroxyl groups would resonate in the downfield region.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 19 carbons in the this compound molecule. The chemical shifts would be indicative of the carbon's hybridization and its chemical environment. Carbons bonded to oxygen atoms would appear in the downfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry would confirm the elemental composition of the molecular ion. The fragmentation pattern observed in the MS/MS spectrum would reveal characteristic losses of small neutral molecules such as water and methyl groups, aiding in the structural confirmation of the kaurane skeleton.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and characterization of kaurane diterpenoids from Annona squamosa, which can be adapted for the specific isolation of this compound.

Isolation and Purification of Kaurane Diterpenoids from Annona squamosa

This protocol is a synthesized methodology based on procedures reported for the isolation of similar compounds from the same plant species.

1. Plant Material Collection and Preparation:

- Collect fresh pericarps, stems, or leaves of Annona squamosa.

- Air-dry the plant material in the shade for several days until brittle.

- Grind the dried material into a coarse powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 3-5 days), with occasional shaking.

- Alternatively, perform successive extractions with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent like ethyl acetate or methanol to extract the diterpenoids.

- Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Chromatographic Purification:

- Subject the crude extract to column chromatography on silica gel.

- Elute the column with a gradient of solvents, typically starting with a nonpolar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity.

- Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

- Combine fractions with similar TLC profiles.

- Further purify the combined fractions using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase to isolate the pure compound.

plant_material [label="Annona squamosa Plant Material\n(e.g., Pericarps, Stems)"];

drying [label="Air Drying"];

grinding [label="Grinding"];

extraction [label="Solvent Extraction\n(e.g., Methanol)"];

filtration [label="Filtration"];

concentration [label="Concentration\n(Rotary Evaporation)"];

crude_extract [label="Crude Extract"];

column_chromatography [label="Silica Gel Column Chromatography"];

fraction_collection [label="Fraction Collection & TLC Monitoring"];

fraction_pooling [label="Pooling of Similar Fractions"];

purification [label="Further Purification\n(e.g., HPLC)"];

pure_compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

plant_material -> drying -> grinding -> extraction -> filtration -> concentration -> crude_extract;

crude_extract -> column_chromatography -> fraction_collection -> fraction_pooling -> purification -> pure_compound;

}

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are scarce, research on other kaurane diterpenoids isolated from Annona squamosa provides strong indications of its potential therapeutic effects.

Potential Biological Activities

-

Cytotoxic Activity: Several kaurane diterpenoids from Annona squamosa have demonstrated cytotoxic effects against various cancer cell lines.[1][2] For instance, one study reported that a related compound exhibited potent cytotoxicity against SMMC-7721 and HepG2 human hepatoma cell lines.[1] This suggests that this compound could also possess anticancer properties.

-

Anti-inflammatory Activity: A study on the kaurane diterpenoid 16β,17-dihydroxy-ent-kauran-19-oic acid, isolated from the stems of Annona squamosa, revealed significant anti-inflammatory properties.[4] This compound was found to inhibit the generation of reactive oxygen species (ROS) and the release of elastase in human neutrophils.[4] The mechanism of action was linked to the inhibition of cytosolic calcium mobilization.[4]

-

Anti-platelet Aggregation Activity: Certain ent-kaurane diterpenoids from Annona squamosa have been shown to exhibit complete inhibitory effects on rabbit platelet aggregation.

Hypothesized Signaling Pathway for Anti-inflammatory Action

Based on the findings for the closely related compound 16β,17-dihydroxy-ent-kauran-19-oic acid, a potential anti-inflammatory signaling pathway for this compound in neutrophils can be hypothesized. The pathway likely involves the modulation of intracellular calcium levels, a key second messenger in neutrophil activation.

This proposed pathway suggests that upon stimulation by an agonist like FMLP, G-protein coupled receptors on the neutrophil surface activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3), which in turn triggers the release of calcium from the endoplasmic reticulum. This rise in intracellular calcium is a critical signal for neutrophil activation, leading to the production of reactive oxygen species (ROS) and degranulation. This compound is hypothesized to exert its anti-inflammatory effect by inhibiting this crucial step of cytosolic calcium mobilization, thereby dampening the inflammatory response of neutrophils.

Conclusion

This compound represents a promising natural product with potential for further investigation in drug discovery and development. While comprehensive experimental data for this specific compound is still forthcoming, the information available for related kaurane diterpenoids from Annona squamosa provides a solid foundation for future research. The methodologies outlined in this guide for its isolation and characterization, along with the insights into its potential biological activities and mechanisms of action, are intended to serve as a valuable resource for scientists working in natural product chemistry, pharmacology, and medicinal chemistry. Further studies are warranted to fully elucidate the chemical and biological profile of this compound and to explore its therapeutic potential.

References

- 1. Five new ent-kaurane diterpenes from Annona squamosa L. pericarps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An anti-inflammatory ent-kaurane from the stems of Annona squamosa that inhibits various human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New ent-kaurane diterpenoids with anti-platelet aggregation activity from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Biosynthetic Pathway of Annosquamosin B

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Annosquamosin B, a kaurane diterpenoid isolated from Annona squamosa, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for advancing research and enabling biotechnological production. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon the established principles of kaurane diterpenoid biosynthesis. While direct experimental evidence for the specific enzymes in Annona squamosa remains to be fully elucidated, this document provides a robust theoretical framework based on analogous pathways. It includes detailed experimental protocols for key enzyme assays and quantitative analysis, alongside a curated summary of relevant quantitative data from related systems. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate comprehension.

Introduction

Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). Among these, the kaurane diterpenoids are characterized by a tetracyclic carbon skeleton and exhibit a wide range of biological activities. This compound, a member of this family found in the Annonaceae, is distinguished by its specific hydroxylation pattern. The elucidation of its biosynthetic pathway is a critical step towards understanding its formation in nature and harnessing its potential through synthetic biology approaches. This guide synthesizes current knowledge on kaurane biosynthesis to propose a detailed pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed in three main stages:

-

Formation of the Diterpene Precursor: The universal C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the methylerythritol phosphate (MEP) pathway in plastids. These units are sequentially condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

-

Assembly of the ent-Kaurane Skeleton: The linear GGPP is cyclized by a pair of diterpene synthases (diTPSs) to form the characteristic tetracyclic ent-kaurane scaffold.

-

Functionalization of the ent-Kaurane Skeleton: A series of post-cyclization modifications, primarily hydroxylations catalyzed by cytochrome P450 monooxygenases (CYP450s), decorate the ent-kaurane skeleton to yield this compound.

Signaling Pathway Diagram

Caption: Putative biosynthetic pathway of this compound.

Key Enzymes in the Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be catalyzed by three main classes of enzymes.

Diterpene Synthases (diTPSs)

-

ent-Copalyl Diphosphate Synthase (ent-CPS): A class II diTPS that catalyzes the protonation-initiated cyclization of the all-trans GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[1]

-

ent-Kaurene Synthase (ent-KS): A class I diTPS that catalyzes the ionization of the diphosphate group from ent-CPP and a subsequent series of cyclizations and rearrangements to form the tetracyclic hydrocarbon, ent-kaurene.[1]

Cytochrome P450 Monooxygenases (CYP450s)

These heme-thiolate proteins are responsible for the oxidative functionalization of the ent-kaurane skeleton. For this compound, a series of regioselective and stereoselective hydroxylations are required. The exact CYP450s from Annona squamosa are yet to be identified, but based on the structure of this compound, at least three distinct hydroxylation steps are proposed:

-

C-17 Hydroxylation: Oxidation of the methyl group at C-17 to a hydroxymethyl group.

-

C-16β Hydroxylation: Stereospecific hydroxylation at the C-16 position.

-

C-4α Hydroxylation: Stereospecific hydroxylation at the C-4 position.

The order of these hydroxylation events is currently unknown and may be catalyzed by one or more CYP450 enzymes.

Quantitative Data

Specific quantitative data for the enzymes involved in this compound biosynthesis are not available. However, data from homologous enzymes in other plant species provide valuable benchmarks.

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| ent-Kaurene Synthase | Arabidopsis thaliana | ent-CPP | 0.4 ± 0.1 | 0.034 ± 0.002 | [2] |

| ent-Kaurene Synthase | Stevia rebaudiana | ent-CPP | 1.2 ± 0.2 | 0.08 ± 0.01 | [2] |

| CYP71Z25 (CYP450) | Panicum virgatum | Diterpene alcohol | Not reported | Not reported | [3] |

| CYP199A4 (CYP450) | Rhodopseudomonas palustris | 4-phenylbenzoic acid | Not reported | Not reported | [4] |

Note: The kinetic parameters for CYP450s are highly substrate-dependent and the provided examples are for illustrative purposes of related enzymes involved in terpenoid metabolism.

Experimental Protocols

The following protocols are generalized methods for the key experimental procedures required to investigate the biosynthetic pathway of this compound.

Heterologous Expression of Diterpene Synthases in E. coli

This protocol describes the expression of plant-derived diTPSs in a bacterial host for functional characterization.

Workflow Diagram:

Caption: Workflow for heterologous expression of diTPSs.

Methodology:

-

Gene Identification and Cloning: Putative ent-CPS and ent-KS genes are identified from Annona squamosa transcriptome data based on homology to known diTPSs. The coding sequences (often with N-terminal plastid transit peptides removed) are amplified by PCR and cloned into an E. coli expression vector, such as pET28a, which adds a polyhistidine tag for purification.[5]

-

Transformation and Expression: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 16-18°C) overnight.[6]

-

Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The His-tagged protein is purified from the soluble fraction of the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified protein is then buffer-exchanged into a suitable storage buffer.[5]

In Vitro Diterpene Synthase Assay

This assay is used to determine the enzymatic activity and product profile of the purified diTPSs.

Methodology:

-

Reaction Setup: The assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture (e.g., 500 µL) contains a suitable buffer (e.g., 25 mM HEPES, pH 7.3), MgCl₂ (10 mM), dithiothreitol (DTT, 10 mM), and the purified enzyme (e.g., 5-10 µg).[5]

-

Substrate Addition: The reaction is initiated by the addition of the substrate (GGPP for ent-CPS, or ent-CPP for ent-KS) to a final concentration of approximately 50 µM.

-

Incubation: The reaction is overlaid with an organic solvent (e.g., n-hexane) to trap the volatile diterpene products and incubated at 30°C for 1-2 hours.[5]

-

Product Extraction and Analysis: The reaction is stopped, and the products are extracted with the organic solvent. The extract is then concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the diterpene products.[7]

Functional Characterization of CYP450s in Yeast

Yeast (e.g., Saccharomyces cerevisiae) is a common heterologous host for expressing plant membrane-bound CYP450s.

Workflow Diagram:

Caption: Workflow for functional characterization of CYP450s in yeast.

Methodology:

-

Yeast Strain and Vector: A yeast strain deficient in endogenous sterol biosynthesis may be used to reduce background metabolic activity. The putative CYP450 gene from A. squamosa is cloned into a yeast expression vector, often co-expressed with a cytochrome P450 reductase (CPR) from either the plant source or from yeast to ensure efficient electron transfer.[8]

-

Yeast Transformation and Expression: The expression cassette is transformed into yeast. Expression is typically induced by growing the yeast in a galactose-containing medium.[9]

-

Microsome Isolation: Yeast cells are harvested, and cell walls are digested to form spheroplasts. Spheroplasts are then lysed, and the microsomal fraction containing the expressed CYP450 is isolated by ultracentrifugation.[10]

-

Enzyme Assay: The microsomal fraction is incubated with the putative substrate (ent-kaurene or a hydroxylated intermediate) in a buffered solution containing a NADPH-regenerating system. The reaction is incubated at 30°C and then stopped.[3]

-

Product Analysis: The products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the hydroxylated products.[11]

Quantitative Analysis of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound in plant extracts.

Methodology:

-

Sample Preparation: A known weight of dried and ground plant material from Annona squamosa is extracted with a suitable solvent (e.g., methanol or ethyl acetate). An internal standard (a structurally similar compound not present in the plant) is added at the beginning of the extraction for accurate quantification. The extract is then filtered and may be subjected to solid-phase extraction (SPE) for cleanup.[12]

-

LC-MS/MS Analysis: The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Chromatography: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high selectivity and sensitivity.[12]

-

-

Quantification: A calibration curve is generated using authentic standards of this compound. The concentration of this compound in the plant extract is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Perspectives

The putative biosynthetic pathway of this compound presented here provides a solid foundation for future research. The immediate next steps should focus on the identification and functional characterization of the specific ent-CPS, ent-KS, and CYP450 enzymes from Annona squamosa. This will involve transcriptomic analysis to identify candidate genes, followed by their heterologous expression and in vitro characterization as described in the protocols above. A full understanding of this pathway will not only shed light on the chemical diversity of the Annona genus but also pave the way for the sustainable production of this compound and related compounds through metabolic engineering in microbial hosts. This could unlock their potential for applications in medicine and other industries.

References

- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A pair of threonines mark ent-kaurene synthases for phytohormone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterologous expression of TPSs in E. coli and in vitro enzymatic assay [bio-protocol.org]

- 6. Functional Characterization of Three Diterpene Synthases Responsible for Tetracyclic Diterpene Biosynthesis in Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Functional expression of eukaryotic cytochrome P450s in yeast | Semantic Scholar [semanticscholar.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Annosquamosin B CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the current publicly available information on Annosquamosin B, an ent-kaurane diterpenoid isolated from the plant Annona squamosa. While the chemical structure of this compound is well-defined, a comprehensive body of research detailing its biological activities and mechanisms of action is not yet available in the public domain. This document summarizes the known chemical data and provides context based on the bioactivities of related compounds from its source.

Chemical and Physical Properties

This compound is identified by the following chemical identifiers and properties. The data presented here is compiled from various chemical databases.

| Property | Data |

| CAS Number | 177742-56-2[1] |

| Molecular Formula | C₁₉H₃₂O₃[1] |

| Molecular Weight | 308.5 g/mol |

| Synonyms | 19-nor-ent-kaurane-4alpha,16beta,17-triol[1] |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 308.23514488 |

| Topological Polar Surface Area | 60.7 Ų |

Biological Activity and Research Landscape

A thorough review of scientific literature reveals a significant gap in the specific biological evaluation of this compound. To date, no detailed studies on its cytotoxic, anti-inflammatory, antimicrobial, or other potential therapeutic effects have been published.

However, the plant from which this compound is derived, Annona squamosa, is a rich source of various bioactive compounds, including other ent-kaurane diterpenoids. Research on these related compounds and crude extracts of the plant can offer preliminary insights into the potential, yet unconfirmed, activities of this compound.

-

Anti-inflammatory Activity: A study on another ent-kaurane, 16β,17-dihydroxy-ent-kauran-19-oic acid, isolated from the stems of Annona squamosa, demonstrated inhibitory effects on various human neutrophil functions.[2] This suggests that compounds with this core structure may possess anti-inflammatory properties.

-

Anti-platelet Aggregation: A phytochemical investigation of Annona squamosa stems led to the isolation of several ent-kaurane diterpenoids that exhibited inhibitory effects on rabbit platelet aggregation.[3][4]

-

Cytotoxicity: Various solvent extracts of Annona squamosa seeds have shown cytotoxic activity against a panel of human cancer cell lines, including nasopharyngeal (KB), lung (A-549), breast (MCF-7), and leukemic (K-562) cells.[5]

-

Antimicrobial Activity: Extracts from Annona squamosa have demonstrated antibacterial properties and have been shown to modulate the activity of antibiotics.[6]

It is critical to note that these activities are not directly attributed to this compound. These findings only provide a rationale for future investigation into the specific biological profile of this compound.

Experimental Protocols

Due to the absence of published research on the biological activities of this compound, no specific experimental protocols can be cited.

Future Directions and Methodological Considerations

The lack of data on this compound highlights an opportunity for further research. A logical progression of investigation would follow a standard natural product drug discovery workflow. The following diagram illustrates a generalized approach that could be applied to characterize the biological activities of this compound.

Caption: A generalized workflow for the discovery and characterization of natural products.

References

- 1. This compound | C19H32O3 | CID 44566886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An anti-inflammatory ent-kaurane from the stems of Annona squamosa that inhibits various human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New ent-kaurane diterpenoids with anti-platelet aggregation activity from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ethnobioconservation.com [ethnobioconservation.com]

The Therapeutic Potential of Kaurane Diterpenoids: A Spotlight on Annosquamosin B

A Technical Guide for Drug Discovery and Development

This whitepaper provides an in-depth literature review of kaurane diterpenoids, a promising class of natural compounds, with a particular focus on Annosquamosin B. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biological activities, mechanisms of action, and the experimental methodologies used to evaluate them.

Introduction to Kaurane Diterpenoids

Kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic carbon skeleton. Since their discovery, over 1300 ent-kaurane diterpenoids have been isolated from various plant sources, most notably from the genus Isodon.[1][2] These compounds consist of a perhydrophenanthrene subunit and a cyclopentane ring.[1][3] Their diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antitumor effects, have positioned them as highly promising candidates for drug discovery.[4][5] Many of these molecules exhibit drug-like properties, such as optimal lipophilicity for absorption and high water solubility, facilitating potential therapeutic delivery.[4] Among these compounds, this compound, a 19-nor-ent-kaurane-4alpha,16beta,17-triol, has garnered attention for its specific biological effects.[6]

Biological Activities and Therapeutic Potential

The primary therapeutic interest in kaurane diterpenoids lies in their potent anticancer and anti-inflammatory activities. These effects are mediated through the modulation of multiple cellular signaling pathways.

Anticancer Activity

The anticancer effects of kaurane diterpenoids are extensive, demonstrating efficacy against numerous cancer cell lines, including lung, colon, breast, prostate, and liver cancer.[1] The mechanisms are multifaceted and primarily involve the induction of programmed cell death (apoptosis), cell cycle arrest, autophagy, and inhibition of metastasis.[2][7]

-

This compound , for example, has been shown to significantly decrease cell viability in multidrug-resistant human breast cancer cells (MCF-7/ADR).[8]

-

Oridonin , another well-studied kaurane diterpenoid, is currently in a phase-I clinical trial in China for its anticancer properties.[1][2]

-

Compounds like 11β-hydroxy-ent-16-kaurene-15-one have demonstrated strong inhibitory activity against several cancer cell lines and can induce both apoptosis and ferroptosis by increasing cellular reactive oxygen species (ROS).[9]

Anti-inflammatory Effects

Certain kaurane diterpenoids, such as Kaurenoic acid (KA), exhibit significant anti-inflammatory properties. These effects are attributed to their ability to downregulate inflammatory pathways, including the NF-κB/cytokine-related pathways, and to inhibit the production of inflammatory mediators like prostaglandin E2 and nitric oxide (NO).[5] The crushed leaves of Annona squamosa, a source of these compounds, have been used in traditional medicine to treat ulcers and wounds, highlighting their anti-inflammatory potential.[10]

Mechanisms of Action: Key Signaling Pathways

Kaurane diterpenoids exert their biological effects by targeting a wide array of molecular pathways critical for cell survival, proliferation, and inflammation.

This compound: Induction of Apoptosis via MAPK Pathway

This compound induces apoptosis in multidrug-resistant breast cancer cells primarily through the mitochondrial pathway, which is selectively modulated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[8] Treatment with this compound leads to the increased phosphorylation of p38 MAPK and a decrease in the phosphorylation of JNK.[8] This signaling cascade results in an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequently activates caspase-9 and caspase-3, executing the apoptotic process.[8]

Caption: this compound-induced mitochondrial apoptosis pathway in cancer cells.

General Anticancer Mechanisms of Kaurane Diterpenoids

The broader class of kaurane diterpenoids impacts four primary cellular processes to achieve its anticancer effects. These compounds can trigger apoptosis, halt the cell cycle, induce autophagy, and prevent metastasis by modulating a variety of key protein targets.[1][2]

Caption: Key anticancer mechanisms and molecular targets of kaurane diterpenoids.

Quantitative Data Summary

The cytotoxic effects of this compound and other representative kaurane diterpenoids have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| This compound | MCF-7/ADR | Breast (Multidrug Resistant) | 14.69 | [8] |

| Oridonin | HepG2 | Liver | 25.7 | [3] |

| Ponicidin | HeLa | Cervical | 23.1 (24h) | [1] |

| Ponicidin | A549 | Lung | 38.0 (24h) | [1] |

| Ponicidin | A549 | Lung | 15.0 (72h) | [1] |

| OZ (ent-kaurane) | Molt4 | Acute Lymphoblastic Leukemia | 5.00 | [11] |

Experimental Protocols

The investigation of kaurane diterpenoids involves a standard set of in vitro assays to determine their biological activity and elucidate their mechanisms of action.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Methodology :

-

Cell Seeding : Cancer cells (e.g., MCF-7/ADR) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment : Cells are treated with various concentrations of the kaurane diterpenoid (e.g., this compound at 3.5, 7, 14 µM) for a specified duration (e.g., 24, 48, 72 hours).[8]

-

MTT Incubation : After treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 2-4 hours to allow formazan crystal formation.

-

Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.

-

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Methodology :

-

Cell Treatment : Cells are treated with the test compound for the desired time.

-

Cell Harvesting : Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining : Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15-20 minutes.[12]

-

Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. The results differentiate cell populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).[12]

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms affected by the compound.

-

Principle : Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., caspase-3, Bax, Bcl-2, p-p38). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

-

Methodology :

-

Protein Extraction : Cells are treated with the compound for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12 h).[8] After treatment, cells are lysed to extract total protein.

-

Quantification : Protein concentration is determined using an assay like the Bradford or BCA assay.

-

Electrophoresis : Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.

-

Transfer : The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking & Probing : The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the protein of interest.

-

Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Caption: General experimental workflow for in vitro evaluation of kaurane diterpenoids.

Conclusion and Future Directions

Kaurane diterpenoids, including this compound, represent a valuable class of natural products with significant therapeutic potential, particularly in oncology. Their ability to induce apoptosis, cell cycle arrest, and other anticancer mechanisms through the modulation of key signaling pathways makes them attractive candidates for further drug development.[4] Future research should focus on semi-synthetic modifications to enhance potency and specificity, comprehensive in vivo studies to validate their efficacy and safety profiles, and the exploration of novel delivery systems to improve bioavailability. The multi-targeted nature of these compounds suggests they may be effective in overcoming drug resistance, a major challenge in cancer therapy.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 6. This compound | C19H32O3 | CID 44566886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Annosquacin B induces mitochondrial apoptosis in multidrug resistant human breast cancer cell line MCF-7/ADR through selectively modulating MAPKs pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The anti-ulcerative colitis effects of Annona squamosa Linn. leaf aqueous extract in experimental animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Annosquamosin B: A Technical Guide to Its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annosquamosin B, a kaurane diterpenoid, has emerged as a molecule of significant interest within the scientific community, primarily due to its potent cytotoxic and pro-apoptotic activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological properties of this compound. It details the experimental protocols for its isolation and characterization, summarizes its known biological effects with a focus on its anticancer properties, and visually represents the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Discovery and Natural Sources

This compound was first isolated and identified in 1996 by Wu and his colleagues from the fruits of Annona squamosa L. (Annonaceae), a plant commonly known as the sugar apple or custard apple. This plant is widely distributed in tropical and subtropical regions and has a history of use in traditional medicine.[1][2] this compound is classified as a 19-nor-ent-kaurane diterpenoid.[3]

Isolation and Purification Protocol

The isolation of this compound, as described in the seminal paper by Wu et al. (1996), involves a multi-step extraction and chromatographic process.

Caption: Isolation workflow for this compound.

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity

This compound has demonstrated significant biological activity, with its cytotoxic and pro-apoptotic effects being the most extensively studied.

Cytotoxic Activity

Initial studies have highlighted the potential of this compound as an anticancer agent. Notably, it has shown potent cytotoxicity against multidrug-resistant human breast cancer cells.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7/ADR | Multidrug-Resistant Breast Cancer | 14.69 | [1] |

| 95-D | Lung Cancer | Inhibitory Activity | [4] |

| A2780 | Ovarian Cancer | Inhibitory Activity | [4] |

Table 1: Cytotoxic Activity of this compound

Induction of Apoptosis

This compound induces apoptosis in cancer cells through the mitochondrial pathway. This is characterized by morphological changes, activation of caspases, and modulation of Bcl-2 family proteins.

MTT Assay for Cell Viability:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired duration.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection:

-

Harvest the treated and untreated cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

Western Blot Analysis for Protein Expression:

-

Lyse the treated and untreated cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., caspases, Bcl-2, p38, JNK).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

Signaling Pathways

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in multidrug-resistant breast cancer cells. Specifically, it increases the phosphorylation of p38 MAPK and decreases the phosphorylation of JNK. This modulation, along with the upregulation of the Bax/Bcl-2 ratio and activation of caspase-9 and caspase-3, leads to the induction of apoptosis.

Caption: this compound induced apoptosis pathway.

Other Potential Biological Activities

While the primary focus of research on this compound has been its anticancer properties, other kaurane diterpenoids isolated from Annona species have exhibited a range of biological activities, including anti-inflammatory and antimicrobial effects.[5][6] Further investigation is warranted to determine if this compound shares these properties.

Pharmacokinetics

To date, there is limited specific pharmacokinetic data available for this compound. However, studies on other kaurane diterpenoids suggest that these compounds can be orally bioavailable and undergo metabolic transformations in the liver.[7][8] A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its further development as a therapeutic agent.

Future Directions

This compound holds considerable promise as a lead compound for the development of new anticancer drugs, particularly for treating multidrug-resistant tumors. Future research should focus on:

-

Expanding Cytotoxicity Profiling: Evaluating the efficacy of this compound against a broader range of cancer cell lines.

-

Investigating Other Biological Activities: Exploring its potential anti-inflammatory, antimicrobial, and other pharmacological effects.

-

Pharmacokinetic and Toxicological Studies: Conducting in-depth in vivo studies to determine its ADME profile and assess its safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and pharmacokinetic properties.

Conclusion

This compound, a naturally occurring kaurane diterpenoid from Annona squamosa, has demonstrated significant potential as a cytotoxic and pro-apoptotic agent. Its ability to induce apoptosis in multidrug-resistant cancer cells through the modulation of the MAPK and mitochondrial pathways makes it a compelling candidate for further investigation in the field of oncology and drug discovery. This technical guide provides a foundational understanding of this compound, intended to facilitate and inspire future research into this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethnopharmacological study on Adenosma buchneroides Bonati inhibiting inflammation via the regulation of TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the Anticancer, Anti-Inflammatory, and Antioxidant Properties of Various Extracts of Annona squamosa L. [ps.tbzmed.ac.ir]

- 8. Anti-Inflammatory Activity of Annona Squamosa Linn. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Annosquamosin B: A Technical Overview of Preliminary Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Annosquamosin B, a member of the annonaceous acetogenins, has demonstrated potential as an anti-proliferative agent, particularly in the context of multidrug-resistant cancers. This technical guide synthesizes the preliminary findings on its mechanism of action, focusing on its effects on apoptosis and key signaling pathways. The information is presented to aid researchers and professionals in drug development in understanding the current landscape of this compound research and to provide a foundation for future studies.

Cytotoxicity and Anti-proliferative Effects

Preliminary studies have focused on the efficacy of this compound in overcoming multidrug resistance, a significant challenge in oncology. The primary cell line used in these initial investigations is the multidrug-resistant human breast cancer cell line, MCF-7/ADR.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | IC50 Value | Reference |

| MCF-7/ADR | MTT Assay | 14.69 μM | [1] |

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This is supported by observed morphological changes characteristic of apoptosis and the modulation of key apoptotic regulatory proteins.

Key Findings:

-

Caspase Activation: Treatment with this compound leads to elevated levels of caspase-9 and caspase-3. Caspase-9 is an initiator caspase in the mitochondrial pathway, and its activation leads to the activation of executioner caspases like caspase-3.

-

Modulation of Bcl-2 Family Proteins: The compound increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance is a critical event in the initiation of the mitochondrial apoptotic cascade.

While the primary study qualitatively describes these changes, further research is required to quantify the fold-increase in these apoptotic markers upon this compound treatment.

Modulation of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. This compound has been observed to selectively modulate these pathways.

Key Findings:

-

Activation of p38 MAPK: An increase in the expression of the phosphorylated (active) form of p38 MAPK (p-p38 MAPK) is observed following treatment with this compound. The p38 MAPK pathway is often associated with cellular stress responses and can lead to apoptosis.

-

Inhibition of JNK: A decrease in the expression of the phosphorylated (active) form of JNK (p-JNK) has been noted. The role of the JNK pathway in cancer is complex and can be pro- or anti-apoptotic depending on the context.

-

ERK1/2: The effect of this compound on the ERK1/2 pathway in MCF-7/ADR cells remains to be determined.

Further quantitative analysis is necessary to determine the precise dose- and time-dependent effects of this compound on the phosphorylation status of these kinases.

Cell Cycle Arrest: An Area for Future Investigation

Currently, there is a lack of specific studies investigating the effect of this compound on the cell cycle of cancer cells. As many anti-cancer compounds exert their effects by inducing cell cycle arrest, this represents a significant area for future research to fully elucidate the mechanism of action of this compound. A detailed protocol for cell cycle analysis is provided in the experimental methodologies section to facilitate such studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

96-well plates

-

Cancer cell line of interest (e.g., MCF-7/ADR)

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptotic and Signaling Proteins

This protocol is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bax, anti-Bcl-2, anti-p-p38, anti-p-JNK, and loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture and treat cells with various concentrations of this compound for the desired time points.

-

Harvest the cells and lyse them in ice-cold RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Signaling Pathways

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow

References

Potential Therapeutic Targets of Annosquamosin B and Related Compounds from Annona squamosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annona squamosa, commonly known as sugar apple, is a plant rich in bioactive compounds with significant therapeutic potential, particularly in oncology. While research on Annosquamosin B, a kaurane diterpenoid found in this plant, is still emerging, the broader family of Annonaceous acetogenins, also present in Annona squamosa, has been more extensively studied.[1][2][3] This technical guide provides an in-depth overview of the potential therapeutic targets of compounds derived from Annona squamosa, with a primary focus on the well-documented mechanisms of Annonaceous acetogenins as a model for understanding the potential of related molecules like this compound. This guide will detail the core molecular targets, associated signaling pathways, and relevant experimental methodologies for their investigation.

Introduction to Bioactive Compounds in Annona squamosa

Annona squamosa is a source of various classes of bioactive secondary metabolites. Phytochemical analysis has revealed the presence of acetogenins, alkaloids, diterpenes (including this compound), and cyclopeptides.[1][2] The primary therapeutic interest, especially in cancer research, has been on the Annonaceous acetogenins due to their potent cytotoxic activities.[4][5]

This compound is classified as a kaurane diterpenoid.[6][7] While literature specifically detailing its mechanism of action is limited, its presence in a plant known for potent cytotoxic compounds suggests it may share or have complementary therapeutic targets.

Annonaceous Acetogenins are a class of long-chain fatty acid derivatives that exhibit potent inhibitory effects on mitochondrial complex I (NADH:ubiquinone oxidoreductase).[4][5][8] This is considered their primary mechanism of antitumor activity.

Primary Therapeutic Target: Mitochondrial Complex I

The most well-established therapeutic target for the major bioactive compounds from Annona squamosa, the Annonaceous acetogenins, is the mitochondrial complex I of the electron transport chain.[4][5][9]

Mechanism of Action:

Annonaceous acetogenins are potent inhibitors of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production. Cancer cells, with their high energy demands, are particularly vulnerable to this disruption.[8] The selectivity for tumor cells may be attributed to their higher NADH oxidase content and increased ATP demand compared to normal cells.[8]

Downstream Effects of Complex I Inhibition:

The inhibition of mitochondrial complex I triggers a cascade of cellular events that contribute to the anti-cancer effects of these compounds:

-

Induction of Apoptosis: The disruption of mitochondrial function is a key trigger for the intrinsic apoptotic pathway.

-

Cell Cycle Arrest: ATP depletion can lead to the activation of cell cycle checkpoints, halting cell proliferation.[4][5]

-

Induction of Autophagy: The cellular stress induced by energy depletion can also trigger autophagy.[4][5]

Signaling Pathway: Inhibition of Mitochondrial Complex I and Induction of Apoptosis

Caption: Inhibition of Mitochondrial Complex I by Annonaceous Acetogenins Leading to Apoptosis.

Other Potential Therapeutic Targets and Pathways

While mitochondrial complex I is the primary target, other mechanisms may contribute to the anticancer activity of compounds from Annona squamosa.

-

Bcl-2 Family Proteins: Some acetogenins have been shown in molecular modeling studies to have the potential to inhibit anti-apoptotic proteins of the Bcl-2 family, such as Bcl-Xl.[10] This would further promote the intrinsic pathway of apoptosis.

-

mTOR Pathway: The acetogenin analog AA005 has been reported to activate AMPK and block the mTOR Complex 1 pathway, leading to autophagy and cell cycle arrest at the G1 phase in colon cancer cells.[4][5]

Signaling Pathway: Potential Inhibition of the mTOR Pathway

References

- 1. Annona squamosa L.: A promising herbal remedy - Insights into its biological activities and phytochemical composition [journals.ekb.eg]

- 2. A Review on Annona squamosa L.: Phytochemicals and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LOADING...... [tmrjournals.com]

- 4. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]

- 5. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. foodb.ca [foodb.ca]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0031379) [hmdb.ca]

- 8. mdpi.com [mdpi.com]

- 9. Novel Annonaceous acetogenins from Graviola (Annona muricata) fruits with strong anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

In Silico Prediction of Annosquamosin B Bioactivity: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, specific in silico studies on the bioactivity of Annosquamosin B are not extensively available in the public domain. This technical guide, therefore, presents a hypothetical workflow and simulated data to illustrate the methodologies and best practices for the in silico prediction of a novel natural compound's bioactivity, using this compound as a representative example. The data and pathways presented herein are for illustrative purposes and should not be considered experimentally validated results.

Introduction to this compound and Hypothetical Target

This compound is a diterpenoid compound isolated from the seeds of Annona squamosa.[1] Its complex structure suggests potential for interesting biological activities. For the purpose of this guide, we will hypothesize that this compound is investigated as a potential inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.

This whitepaper will outline a comprehensive in silico approach to predict the bioactivity of this compound against COX-2, encompassing ligand and protein preparation, molecular docking, Quantitative Structure-Activity Relationship (QSAR) model development, and molecular dynamics simulations.

In Silico Prediction Workflow

The following diagram illustrates the overall workflow for the in silico prediction of this compound's bioactivity.

Methodologies and Experimental Protocols

Ligand Preparation

Objective: To prepare the 3D structure of this compound for docking.

Protocol:

-

Structure Retrieval: Obtain the 2D structure of this compound from a chemical database like PubChem (CID: 44566886).[1]

-

2D to 3D Conversion: Use a molecular modeling software (e.g., ChemDraw, MarvinSketch) to convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the command-line tool obminimize from Open Babel.

-

File Format Conversion: Save the optimized structure in a .pdbqt format, which includes atomic charges and torsional degrees of freedom, required for docking with AutoDock Vina.

Protein Target Preparation

Objective: To prepare the 3D structure of the COX-2 protein for docking.

Protocol:

-

Structure Retrieval: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 5KIR, for example).

-

Protein Cleaning: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file using a molecular viewer like PyMOL or UCSF Chimera.

-

Protonation and Charge Assignment: Add polar hydrogens and assign Gasteiger charges to the protein structure. This can be accomplished using AutoDockTools (ADT).

-

Grid Box Definition: Define the binding site for docking by creating a grid box that encompasses the active site of COX-2. The coordinates of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file.

-

File Format Conversion: Save the prepared protein structure in the .pdbqt format.

Molecular Docking

Objective: To predict the binding affinity and pose of this compound within the COX-2 active site.

Protocol:

-

Software: Utilize AutoDock Vina for molecular docking.

-

Input Files:

-

Prepared this compound structure (ligand.pdbqt)

-

Prepared COX-2 structure (protein.pdbqt)

-

Configuration file (conf.txt) specifying the file paths and grid box coordinates.

-

-